4-Tridecanol

Description

Significance within Organic Chemistry

In the field of organic chemistry, 4-Tridecanol serves as a valuable model compound and a versatile intermediate. lookchem.com Its structure, featuring a thirteen-carbon chain with a hydroxyl group at the fourth position, provides a platform for studying structure-activity relationships. vulcanchem.com The position of the hydroxyl group influences the molecule's physical and chemical properties, such as its reactivity and solubility, making it a subject of interest for understanding the behavior of long-chain secondary alcohols. vulcanchem.comontosight.ai

The presence of a chiral center at the fourth carbon atom introduces stereochemistry, a critical aspect of organic chemistry. This allows for the investigation of stereoselective reactions and the biological activities of its different stereoisomers. Researchers utilize this compound and its derivatives to explore synthetic methodologies, including esterification and the synthesis of more complex molecules. lookchem.comvulcanchem.comgoogle.com For instance, it is a precursor in the synthesis of tridecyl trimellitate, a compound with industrial applications. vulcanchem.comgoogle.com

Overview of Tridecanol (B155529) Isomers and Their Chemical Diversity

Tridecanol exists in various isomeric forms, each with distinct properties and applications. The position of the hydroxyl group along the thirteen-carbon chain dictates the classification of the isomer. 1-Tridecanol (B166897), a primary alcohol, is perhaps the most well-known isomer and is found in nature in plants like Eclipta prostrata. ijpsr.comnih.gov It serves as a metabolite in various organisms, including bacteria and humans. nih.govebi.ac.uk

Other isomers include secondary alcohols where the hydroxyl group is located on an internal carbon, such as 2-tridecanol (B154250) and this compound. nih.govresearchgate.net Additionally, branched-chain isomers, collectively known as isotridecanol (B73481), exist. nih.govatamankimya.com These are typically mixtures of various methylated dodecanols and other branched C13 alcohols. nih.govatamankimya.com

The chemical diversity among these isomers is significant. Primary alcohols like 1-tridecanol exhibit different reactivity compared to secondary alcohols like this compound. vulcanchem.comnih.gov This difference in reactivity is crucial in synthetic chemistry. The branching in isotridecanol isomers affects their physical properties, such as viscosity and pour point, making them suitable for specific industrial applications like the production of plasticizers and lubricants. atamankimya.comdataintelo.com The study of these isomers provides a broader understanding of how subtle changes in molecular structure can lead to substantial differences in chemical behavior and utility.

Historical Perspectives on Fatty Alcohol Research

The study of fatty alcohols dates back to the early 19th century, with the first isolation of a fatty alcohol, cetyl alcohol, from sperm whale oil in 1817. nih.gov Initially, the primary source of these compounds was natural fats and oils. monsachemical.comchemeurope.com The Bouveault-Blanc reduction, developed in the early 1900s, was a key method for producing fatty alcohols from wax esters. wikipedia.orgresearchgate.net

The 20th century saw significant advancements in the production and research of fatty alcohols. The development of catalytic hydrogenation in the 1930s allowed for the conversion of fatty acid esters from sources like tallow (B1178427) into alcohols. wikipedia.org The rise of the petrochemical industry in the mid-20th century led to the development of synthetic routes to fatty alcohols, such as the Ziegler process, which involves the polymerization of ethylene (B1197577). monsachemical.comresearchgate.net This provided a new and abundant source of these compounds, complementing natural sources.

Early research focused on the physical and chemical properties of fatty alcohols and their applications as surfactants and in detergents. monsachemical.comwikipedia.org Over time, the scope of research expanded to include their biological roles and potential applications in pharmaceuticals and as biofuels. nih.govchemeurope.com This historical progression has laid the groundwork for the more detailed and specific investigations into individual fatty alcohols like this compound that are conducted today.

Current State of Research on this compound and Related Structures

Current research on this compound and its related structures is multifaceted, spanning organic synthesis, materials science, and biological studies. Scientists are actively exploring new and more efficient methods for synthesizing this compound and its derivatives. vulcanchem.comgoogle.com For example, a patented method describes the synthesis of tridecyl trimellitate using tridecanol (which can be a mixture of isomers including this compound) and trimellitic anhydride (B1165640). vulcanchem.comgoogle.com

In the realm of materials science, this compound is investigated as a precursor for plasticizers and surfactants. vulcanchem.comdataintelo.com Its derivatives, such as isomeric tridecanol polyoxyethylene ether, are being developed as environmentally friendly detergents and emulsifying agents. google.comrqbchemical.com

From a biological perspective, there is growing interest in the potential antimicrobial and cytotoxic activities of this compound and its derivatives. ontosight.ai Studies have investigated the role of similar long-chain alcohols in quorum sensing inhibition in bacteria, suggesting a potential avenue for developing new antimicrobial agents. vulcanchem.com Furthermore, the presence of tridecanol isomers in various natural sources, including plants and as volatile organic compounds in humans, has prompted research into their metabolic pathways and biological significance. ijpsr.comebi.ac.uknih.gov

The table below provides a summary of key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | tridecan-4-ol |

| Synonyms | This compound, 4-hydroxytridecane, Propyl-nonyl-carbinol |

| CAS Number | 26215-92-9 |

| Molecular Formula | C13H28O |

| Molecular Weight | 200.36 g/mol |

| Appearance | Colorless, viscous liquid |

| Boiling Point | 260.8°C at 760 mmHg |

| Flash Point | 105.5°C |

| Solubility | Sparingly soluble in water; soluble in organic solvents |

This data is compiled from various chemical databases. lookchem.comvulcanchem.comontosight.ainih.govnist.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

26215-92-9 |

|---|---|

Molecular Formula |

C13H28O |

Molecular Weight |

200.36 g/mol |

IUPAC Name |

tridecan-4-ol |

InChI |

InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h13-14H,3-12H2,1-2H3 |

InChI Key |

VHNLHPIEIIHMHH-UHFFFAOYSA-N |

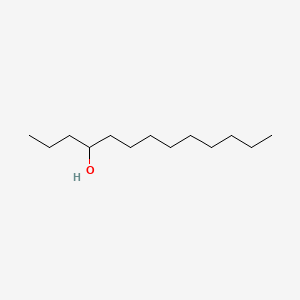

Canonical SMILES |

CCCCCCCCCC(CCC)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tridecanol and Analogues

Regioselective Synthesis Strategies for Secondary Alcohols

Regioselective synthesis is crucial when a molecule has multiple reactive sites, and a reaction must be directed to only one of them. For secondary alcohols, this involves ensuring the hydroxyl group is placed on a specific internal carbon atom of an aliphatic chain. thieme-connect.com The choice of strategy depends on the availability of starting materials and the desired complexity of the final molecule. The most common regioselective approaches involve either the reduction of a ketone or the addition of an organometallic reagent to an aldehyde. masterorganicchemistry.com

Reduction of Ketonic Precursors (e.g., Tridecan-4-one)

One of the most direct and reliable methods for synthesizing a secondary alcohol is the reduction of its corresponding ketone precursor. In the case of 4-tridecanol, the precursor is tridecan-4-one. This method is highly regioselective as the position of the resulting hydroxyl group is predetermined by the carbonyl group in the starting material. The primary challenge lies in the chemoselective reduction of the ketone in the presence of other reducible functional groups, should they exist in the molecule. ecochem.com.co

Catalytic Hydrogenation Approaches

Catalytic hydrogenation involves the reaction of a substrate with hydrogen gas (H₂) in the presence of a metal catalyst. This method is widely used in industrial processes for the reduction of ketones to secondary alcohols. The reaction typically requires high pressure and temperature and is carried out in a specialized reactor. rsc.org Various metal catalysts can be employed, with palladium, platinum, and nickel being common choices. The catalyst is often supported on a high-surface-area material like activated carbon or alumina (B75360) to maximize its efficiency. researchgate.net

The general reaction for the hydrogenation of tridecan-4-one is as follows:

CH₃(CH₂)₈C(O)CH₂CH₂CH₃ + H₂ --(Catalyst)--> CH₃(CH₂)₈CH(OH)CH₂CH₂CH₃

| Catalyst | Support | Typical Conditions | Selectivity |

|---|---|---|---|

| Palladium (Pd) | Carbon (Pd/C) | 25-100 °C, 1-50 atm H₂ | High for C=O reduction; can also reduce C=C bonds. |

| Platinum (Pt) | Alumina (PtO₂, Adams' catalyst) | Room Temperature, 1-4 atm H₂ | Very active; may require milder conditions to avoid over-reduction. |

| Raney Nickel (Ra-Ni) | None (Sponge-like alloy) | 50-150 °C, 50-100 atm H₂ | Cost-effective; often used in large-scale industrial synthesis. |

Hydride Reduction Methods (e.g., Sodium Borohydride)

For laboratory-scale synthesis, reduction using chemical hydride reagents is often more convenient than catalytic hydrogenation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comcommonorganicchemistry.com It is known for its excellent chemoselectivity, as it does not typically reduce esters, amides, or carboxylic acids under standard conditions. wikipedia.org

The reduction of a ketone like tridecan-4-one with sodium borohydride is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695) at or below room temperature. ecochem.com.coyoutube.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com A subsequent workup with water or dilute acid protonates the resulting alkoxide to yield the final alcohol product. masterorganicchemistry.com One mole of sodium borohydride can reduce up to four moles of a ketone. ecochem.com.co

A specific example for an analogous compound, the synthesis of 7-tridecanol (B1208236) from tridecan-7-one, reports a 90% yield using sodium borohydride in a tetrahydrofuran (B95107) (THF)/methanol solvent mixture. chemicalbook.com A similar procedure would be directly applicable to the synthesis of this compound.

| Parameter | Condition/Reagent |

|---|---|

| Substrate | Tridecan-4-one |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol (MeOH) or a mixture like THF/MeOH |

| Temperature | 0 °C to Room Temperature (approx. 20-25 °C) |

| Reaction Time | Typically 1-2 hours |

| Workup | Quenching with water or saturated NH₄Cl solution, followed by extraction. chemicalbook.com |

Organometallic Reactions for Carbon-Carbon Bond Formation

An alternative strategy for synthesizing this compound involves creating the carbon skeleton itself through the formation of a new carbon-carbon bond. Organometallic reagents are excellent nucleophiles that readily attack the electrophilic carbon of a carbonyl group. youtube.com This approach is highly versatile, allowing for the construction of a wide variety of secondary alcohols from smaller, more readily available aldehydes and organometallic precursors.

Grignard Reagents and Alkylation Routes

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds and synthesizing alcohols. leah4sci.com A Grignard reagent (R-MgX) is prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or THF. leah4sci.com The resulting organomagnesium compound acts as a potent carbon nucleophile. youtube.com

To synthesize this compound, two primary Grignard routes are possible:

Reaction of decanal (B1670006) (a ten-carbon aldehyde) with propylmagnesium bromide (a three-carbon Grignard reagent).

Reaction of butanal (a four-carbon aldehyde) with nonylmagnesium bromide (a nine-carbon Grignard reagent).

In both cases, the nucleophilic alkyl group of the Grignard reagent adds to the carbonyl carbon of the aldehyde. An acidic workup is then required to protonate the intermediate alkoxide, yielding the secondary alcohol, this compound. khanacademy.org The choice between these routes often depends on the commercial availability and cost of the starting aldehyde and alkyl halide.

| Route | Aldehyde | Grignard Reagent | Intermediate Alkoxide |

|---|---|---|---|

| 1 | Decanal (CH₃(CH₂)₈CHO) | Propylmagnesium bromide (CH₃CH₂CH₂MgBr) | CH₃(CH₂)₈CH(OMgBr)CH₂CH₂CH₃ |

| 2 | Butanal (CH₃CH₂CH₂CHO) | Nonylmagnesium bromide (CH₃(CH₂)₈MgBr) | CH₃CH₂CH₂CH(OMgBr)(CH₂)₈CH₃ |

Other Metal-Mediated Couplings

While Grignard reactions are robust, other metal-mediated couplings offer alternative and sometimes more selective methods for C-C bond formation. organic-chemistry.org For instance, organolithium reagents (R-Li) can be used similarly to Grignard reagents for the alkylation of aldehydes.

Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools. nih.gov For example, palladium- or nickel-catalyzed reactions can couple organometallic reagents with various electrophiles. nih.gov Ruthenium-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions provide a pathway to couple a primary alcohol with a secondary alcohol, leading to a higher, β-alkylated secondary alcohol. organic-chemistry.orgresearchgate.net These methods are generally more complex than Grignard or hydride reductions but offer unique advantages in terms of functional group tolerance and catalytic efficiency. Organocopper reagents, such as Gilman cuprates (R₂CuLi), are another class of organometallics that can be used for C-C bond formation, though they are more commonly associated with conjugate additions or coupling with alkyl halides. wikipedia.org

| Method | Reagents | General Description |

|---|---|---|

| Organolithium Addition | Aldehyde (e.g., Decanal) + Organolithium (e.g., Propyllithium) | Similar to Grignard reaction; organolithium reagents are generally more reactive. |

| Palladium-Catalyzed Cross-Coupling | (Hetero)aryl halides + secondary alcohols | Primarily used for C-O bond formation to make ethers, but related C-C couplings exist. nih.gov |

| Ruthenium-Catalyzed β-Alkylation | Primary Alcohol + Secondary Alcohol + Ru catalyst | Couples two alcohols to form a larger, more complex secondary alcohol. organic-chemistry.orgresearchgate.net |

Industrial-Scale Synthesis of Tridecanols

The industrial production of tridecanols, including this compound, employs several key synthetic methodologies designed for large-scale output. These processes are centered on the conversion of smaller olefin feedstocks into the desired C13 alcohol architecture. The primary routes involve the catalytic addition of functional groups to olefin precursors.

Hydroformylation of Olefins

Hydroformylation, also known as the oxo synthesis, is a cornerstone of industrial alcohol production and represents a significant method for synthesizing tridecanols. This process involves the reaction of an olefin with synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), to form an aldehyde with one more carbon atom than the starting olefin. This intermediate aldehyde is then hydrogenated to the corresponding alcohol.

Hydroformylation: R-CH=CH₂ + CO + H₂ → R-CH₂-CH₂-CHO

Hydrogenation: R-CH₂-CH₂-CHO + H₂ → R-CH₂-CH₂-CH₂-OH

For the production of tridecanol (B155529), a C12 olefin (dodecene) is the required feedstock. The reaction is catalyzed by transition metal complexes, most commonly those based on cobalt or rhodium. While cobalt catalysts were used historically and are robust, rhodium-based catalysts are significantly more active, allowing for milder reaction conditions.

Industrially, the hydroformylation and hydrogenation steps can be performed sequentially in different reactors or, in some process configurations, as a one-pot tandem reaction. A key challenge in homogeneous catalysis, where the catalyst is dissolved in the reaction medium, is the separation and recycling of the expensive rhodium catalyst from the product.

A specific innovative route involves using C6 olefin as a raw material, which first undergoes dimerization to prepare iso-dodecene. This iso-dodecene is then subjected to hydroformylation and subsequent hydrogenation to yield iso-tridecanol.

Oligomerization and Subsequent Functionalization

Another major industrial pathway to tridecanols involves the oligomerization of smaller olefins, primarily ethylene (B1197577), to build up the required carbon backbone. This is followed by a functionalization step to introduce the hydroxyl group.

The key steps in this methodology are:

Oligomerization: Shorter-chain olefins, such as ethylene or butene, are catalytically converted into a mixture of longer-chain linear or branched olefins. For tridecanol synthesis, the target is a C12 olefin (dodecene). One patented method describes the catalytic dimerization of C6 olefin to produce iso-dodecene. Another approach involves the use of ethylene with an aluminum catalyst.

Functionalization: The resulting dodecene is then converted to tridecanol. This is typically achieved through the hydroformylation and hydrogenation sequence described in the previous section.

This approach offers flexibility as it allows for the construction of the desired carbon chain length from readily available and often less expensive olefin feedstocks like ethylene. The degree of branching in the final tridecanol product can be controlled by the choice of oligomerization catalyst and reaction conditions.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign methods for synthesizing alcohols like this compound. The focus is on improving catalyst efficiency, minimizing waste, and utilizing renewable resources.

Key areas of development include:

Catalyst Recovery and Recycling: A significant green innovation in hydroformylation is the development of multiphase catalyst systems to facilitate the separation and reuse of the catalyst. One approach is a liquid-liquid biphasic system where the rhodium catalyst is dissolved in an aqueous phase and the olefin substrate and alcohol product reside in an organic phase. This allows for simple separation and efficient catalyst recycling, minimizing the loss of the expensive and toxic heavy metal.

Heterogeneous Catalysis: Research has focused on developing solid (heterogeneous) catalysts for hydroformylation. Anchoring rhodium complexes onto solid supports can prevent the catalyst from leaching into the product stream, simplifying purification and recycling and moving towards continuous production processes.

Renewable Feedstocks: There is growing interest in using olefins derived from biological sources or Fischer-Tropsch (FT) synthesis, which can utilize bio-syngas. A process has been demonstrated for the conversion of an olefin-containing C5-C10 FT product fraction to alcohols via a hydroformylation-hydrogenation sequence, showcasing a pathway from renewable resources to valuable alcohols.

These green chemistry strategies aim to reduce the environmental impact of tridecanol production by improving atom economy, reducing hazardous waste, and lowering energy consumption.

Reactivity and Derivatization Chemistry of 4 Tridecanol

Chemical Transformations of the Hydroxyl Group

The hydroxyl group of 4-tridecanol is a versatile functional group that readily participates in reactions such as esterification and ethoxylation. These transformations are fundamental to producing a wide array of commercially significant compounds.

Esterification Reactions and Ester Derivatives

Esterification of this compound involves its reaction with a carboxylic acid or a carboxylic acid derivative, such as an acid anhydride (B1165640) or acyl chloride, to form an ester. These reactions typically require a catalyst to proceed at a practical rate.

One notable example is the synthesis of tridecyl trimellitate. This reaction is achieved by the esterification of this compound with trimellitic anhydride. The process involves heating the reactants in the presence of a catalyst, with continuous removal of the water generated during the reaction to drive the equilibrium towards the formation of the ester product. The reaction temperature is typically maintained between 190-220°C. Following the esterification, any unreacted this compound is removed via vacuum distillation. acs.org

Another example is the synthesis of isotridecyl fatty acid esters, which are valuable in various industrial applications. These esters are produced by reacting isotridecanol (B73481) with fatty acids like stearic acid, oleic acid, or palmitic acid. The reaction is carried out under the influence of a composite esterification catalyst, for instance, a mixture of p-toluenesulfonic acid and phosphorous acid. The reaction temperature is typically held in the range of 130-160°C for 2 to 6 hours. The resulting crude product is then purified by washing with water to obtain the high-purity isotridecyl fatty acid ester.

The following table provides examples of ester derivatives synthesized from this compound:

| Ester Derivative | Reactants | Catalyst | Typical Reaction Conditions | Reference(s) |

| Tridecyl trimellitate | This compound, Trimellitic anhydride | Metatitanic acid four butyl esters or p-toluenesulfonic acid | 190-220°C, continuous water removal | acs.org |

| Isotridecyl stearate | Isotridecanol, Stearic acid | p-Toluenesulfonic acid and phosphorous acid | 130-160°C, 2-6 hours | |

| Isotridecyl oleate | Isotridecanol, Oleic acid | p-Toluenesulfonic acid and phosphorous acid | 130-160°C, 2-6 hours | |

| Isotridecyl palmitate | Isotridecanol, Palmitic acid | p-Toluenesulfonic acid and phosphorous acid | 130-160°C, 2-6 hours |

Etherification Reactions

Etherification of this compound leads to the formation of ethers, which are another important class of derivatives. Key methods for synthesizing these ethers include the Williamson ether synthesis and ethoxylation.

The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. researchgate.netmasterorganicchemistry.com In the context of this compound, the first step is its conversion to the corresponding 4-tridecoxide ion by treatment with a strong base, such as sodium hydride (NaH). This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired alkyl tridecyl ether. nih.govpearson.com

Due to the S\textsubscript{N}2 nature of the reaction, the choice of the alkyl halide is critical. Primary alkyl halides are preferred as they are less sterically hindered, favoring substitution over elimination. The use of secondary or tertiary alkyl halides can lead to competing elimination reactions, reducing the yield of the desired ether. researchgate.net

A general procedure for the synthesis of an alkyl 4-tridecyl ether via the Williamson synthesis would involve:

Dissolving this compound in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF).

Adding a strong base, such as sodium hydride (NaH), at a reduced temperature (e.g., 0°C) to deprotonate the alcohol and form the sodium 4-tridecoxide.

Adding the primary alkyl halide to the reaction mixture and allowing it to react for several hours.

Quenching the reaction and purifying the resulting ether, often through extraction and column chromatography. organic-synthesis.com

Ethoxylation is a crucial industrial process for producing non-ionic surfactants from fatty alcohols like this compound (often referred to as isotridecanol in this context). This reaction involves the addition of ethylene (B1197577) oxide to the alcohol in the presence of a catalyst, resulting in a polyoxyethylene ether chain attached to the tridecyl group. santos.comatamankimya.com The general structure of an ethoxylated isotridecanol is RO(CH₂CH₂O)ₙH, where R is the isotridecyl group and 'n' represents the average number of ethylene oxide units. acs.org

The properties of the resulting ethoxylated product, such as its solubility in water and its surface-active properties, are highly dependent on the length of the polyethylene (B3416737) glycol ether chain. atamankimya.com Lower ethoxylates (with 3-6 moles of ethylene oxide) are sparingly soluble in water and find use as water-in-oil emulsifiers, while higher ethoxylates are readily water-soluble. acs.org

The choice of catalyst significantly influences the ethoxylation reaction rate and the distribution of the resulting products. Both acidic and basic catalysts are employed in the ethoxylation of alcohols.

Strong Bases: Alkaline catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are commonly used in industrial ethoxylation. nih.govnih.gov The reaction mechanism involves the formation of an alcoholate anion which then acts as a nucleophile, attacking the ethylene oxide ring. nih.gov Base-catalyzed ethoxylation typically results in a broad distribution of ethoxymers. nih.gov

Boron Trifluoride: Lewis acids like boron trifluoride (BF₃) are also effective catalysts for ethoxylation. erasm.org Acid-catalyzed reactions tend to produce a narrower molecular weight distribution of ethoxylates compared to base-catalyzed reactions. However, they can also lead to the formation of more by-products. nih.gov A two-step process is sometimes employed where an initial ethoxylation with a Lewis acid catalyst is followed by further ethoxylation using a basic catalyst.

The ethoxylation of this compound does not yield a single compound but rather a mixture of homologous polyoxyethylene ethers with varying numbers of ethylene oxide units. This distribution of homologues is a critical factor that determines the physicochemical and performance characteristics of the final product. acs.org

The catalyst plays a pivotal role in determining the breadth of this distribution. Basic catalysts like NaOH and KOH typically produce a wider molecular weight distribution. In contrast, acidic catalysts such as BF₃ and other specialized catalysts can yield a narrower distribution of ethoxylation degrees. nih.gov A narrower distribution is often desirable as it can lead to improved properties such as lower viscosity and better wetting performance. nih.gov

The distribution of oligomers with different numbers of ethoxy groups is a key factor influencing the chemical properties and end-use applications of these surfactants. windows.net The structural impact of the homologue distribution is significant; for instance, the wetting effect of isotridecanol ethoxylates is optimized with around 8 moles of ethylene oxide. santos.com The foaming capacity also varies with the length of the polyethylene glycol chain. organic-synthesis.com

The following interactive data table illustrates the typical homologue distribution for an isotridecanol ethoxylate with an average of 7 moles of ethylene oxide, produced using a conventional alkaline catalyst.

| Number of Ethylene Oxide Units (n) | Weight Percentage (%) |

| 0 (Unreacted Alcohol) | 1.5 |

| 1 | 3.0 |

| 2 | 5.5 |

| 3 | 8.0 |

| 4 | 10.5 |

| 5 | 12.5 |

| 6 | 13.5 |

| 7 | 13.0 |

| 8 | 11.0 |

| 9 | 8.5 |

| 10 | 6.0 |

| 11 | 4.0 |

| 12 | 2.0 |

| 13 | 1.0 |

Note: This is a representative distribution and can vary depending on the specific catalyst and reaction conditions used.

Ethoxylation and Polyoxyethylene Ether Formation

Oxidation Reactions and Carbonyl Derivatives

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, and this compound is readily susceptible to this reaction under various conditions. The product of this oxidation is 4-tridecanone (B1593830), a carbonyl compound with applications in various chemical syntheses. The general transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. Common examples include:

Chromium-Based Reagents: Jones reagent (CrO₃ in aqueous acetone (B3395972) and sulfuric acid), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC) are effective for the oxidation of secondary alcohols. Jones reagent is a strong oxidant, while PCC and PDC are considered milder and are often used for more sensitive substrates.

Manganese-Based Reagents: Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can convert secondary alcohols to ketones. However, its high reactivity can sometimes lead to over-oxidation or side reactions if not carefully controlled.

Dess-Martin Periodinane (DMP): This is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It is known for its operational simplicity and compatibility with a wide range of functional groups.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a very mild and widely used procedure for the synthesis of ketones from secondary alcohols.

The choice of oxidant depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and the desired level of selectivity.

The resulting 4-tridecanone is a valuable intermediate. The carbonyl group can undergo a variety of subsequent reactions, including:

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and acetylides, to form tertiary alcohols.

Reduction: 4-Tridecanone can be reduced back to this compound using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

Enolate Chemistry: The α-carbons adjacent to the carbonyl group can be deprotonated to form an enolate, which can then act as a nucleophile in reactions such as alkylations and aldol (B89426) condensations.

Bacterial oxidation of related ketones, such as 2-tridecanone, has been studied, revealing pathways for their degradation and transformation into other compounds like 2-tridecanol (B154250) and 1-undecanol. nih.govnih.gov This highlights the relevance of these carbonyl compounds in biochemical processes.

Stereochemical Aspects of this compound Reactions

The stereochemistry of this compound, which contains a chiral center at the carbon atom bearing the hydroxyl group (C4), is a critical aspect of its reactivity. The presence of this stereocenter means that reactions involving this position can lead to the formation of stereoisomers (enantiomers and diastereomers).

Enantioselective Synthesis and Resolution Techniques

Accessing enantiomerically pure forms of this compound is crucial for applications where specific stereoisomers are required, such as in the synthesis of pharmaceuticals or other biologically active molecules. Two primary strategies are employed to achieve this: enantioselective synthesis and the resolution of racemic mixtures.

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. One common method is the asymmetric reduction of the corresponding prochiral ketone, 4-tridecanone. This can be achieved using chiral reducing agents or catalysts. For example, chiral borane (B79455) reagents or transition metal catalysts with chiral ligands can stereoselectively deliver a hydride to one face of the carbonyl group, leading to an excess of one enantiomer of the alcohol.

Resolution of Racemic Mixtures: This is a widely used technique to separate a mixture of enantiomers. Kinetic resolution, particularly enzymatic kinetic resolution, is a powerful tool for this purpose. researchgate.net In this method, an enzyme, often a lipase, selectively catalyzes a reaction on one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. researchgate.net

For instance, lipases can catalyze the acylation of the alcohol with an acyl donor, such as vinyl acetate (B1210297). One enantiomer of this compound will fit better into the active site of the enzyme and will be acylated at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted enantiomeric alcohol, which can then be separated. The choice of enzyme, solvent, and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution. researchgate.net While specific studies on this compound are not prevalent, the principles are well-established with similar long-chain secondary alcohols.

| Enzyme | Acyl Donor | Solvent | Selectivity (E value) |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | >200 |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Hexane | High |

| Candida rugosa Lipase (CRL) | Acetic Anhydride | Diisopropyl ether | Moderate to High |

This table represents typical conditions and outcomes for the enzymatic resolution of secondary alcohols and serves as an illustrative example for this compound.

Diastereoselective Transformations

When a molecule already contains a chiral center, as in one enantiomer of this compound, reactions at other sites in the molecule can be influenced by this existing stereocenter, leading to the preferential formation of one diastereomer over another. This is known as diastereoselective transformation.

For example, if a reaction creates a new stereocenter in a derivative of enantiomerically pure this compound, the existing chiral center at C4 can direct the stereochemical outcome of the reaction. This is often due to steric hindrance, where the existing stereocenter blocks one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered face.

A relevant example of stereocontrol can be found in the synthesis of complex natural products. nih.gov In the stereocontrolled synthesis of 4-hydroxydictyolactone, an Ireland-Claisen rearrangement was used to establish the stereochemistry of contiguous stereocenters. nih.gov Similarly, intramolecular reactions on derivatives of this compound could be designed to control the formation of new stereocenters relative to the C4 hydroxyl group.

Consider the epoxidation of an unsaturated derivative of this compound. The hydroxyl group at C4 can direct the epoxidizing agent (e.g., m-CPBA) to one face of the double bond through hydrogen bonding, resulting in the formation of a specific diastereomer of the epoxide.

The principles of diastereoselective synthesis are crucial in the construction of complex molecules with multiple stereocenters. While specific examples involving this compound are not extensively documented in the literature, the fundamental concepts of stereocontrol are broadly applicable to its derivatives. beilstein-journals.orgnih.gov

| Reaction Type | Reactant | Reagent/Catalyst | Expected Diastereomeric Ratio (d.r.) |

| Directed Epoxidation | (R)-4-tridecen-x-ol | m-CPBA | >90:10 |

| Aldol Addition | Enolate of a this compound derivative | Aldehyde | Dependent on reaction conditions |

| Diels-Alder Reaction | Diene derived from this compound | Dienophile | Potentially high due to facial selectivity |

This table provides hypothetical examples of diastereoselective transformations that could be applied to derivatives of this compound, illustrating the potential for high stereocontrol.

Natural Occurrence and Biosynthetic Pathways of 4 Tridecanol

Occurrence in Botanical Systems

Presence in Plant Essential Oils and Volatile Profiles

4-Tridecanol has been identified as a volatile compound in several plant species. For instance, it is a constituent of the volatile essential oils extracted from the vines of cranberry ( Vaccinium macrocarpon ) cultivars. mdpi.com The concentration of tridecanol (B155529) in these extracts can range from 0.88% to 3.34%. mdpi.com While some studies identify "tridecanol" without specifying the isomer, others have pinpointed the presence of 1-tridecanol (B166897) in the volatiles of plants like Momordica charantia. researchgate.net

The following table summarizes the presence of tridecanol in the volatile profiles of various plants as documented in scientific research.

| Plant Species | Plant Part | Compound Identified | Percentage/Amount |

| Vaccinium macrocarpon (Cranberry) | Vines | Tridecanol | 0.88–3.34% |

| Momordica charantia | Leaves | 1-Tridecanol | Predominant alcohol |

| Ludwigia octovalvis | - | 1-Tridecanol | Present after herbivory |

Role as a Plant Metabolite

As a plant metabolite, this compound is involved in various biological interactions. chiralen.comnih.gov Fatty alcohols in plants are crucial components of cuticular waxes, which form a protective layer on the plant surface. researchgate.netnih.gov This wax layer plays a vital role in preventing water loss and protecting the plant from environmental stresses. In some cases, the production of specific alcohols like 1-tridecanol is induced by external factors such as herbivory. For example, in Ludwigia octovalvis, 1-tridecanol is released after being damaged by larvae. ebi.ac.uk

Distribution Across Plant Species and Developmental Stages

The distribution and concentration of long-chain alcohols like tridecanol can vary significantly between different plant species, tissues, and even the developmental stage of the plant. nih.gov For example, a study on Momordica cochinchinensis leaves showed that the abundance of 1-tridecanol varied between young and senescent leaves. mdpi.com This suggests that the biosynthesis and accumulation of these compounds are dynamically regulated throughout the plant's life cycle.

Occurrence in Microbial Systems

Identification as a Bacterial Metabolite

Tridecanol has been identified as a metabolite in various bacteria. For instance, it has been detected as a unique volatile organic compound (VOC) in Klebsiella pneumoniae. cellmolbiol.org In the context of bacterial interactions, derivatives of this compound have been studied for their ability to inhibit quorum sensing in Pseudomonas aeruginosa, a mechanism crucial for biofilm formation in this pathogenic bacterium. vulcanchem.com Furthermore, symbiotic bacteria associated with entomopathogenic nematodes, such as Photorhabdus luminescens, are known to produce 1-tetradecanol (B3432657) and other long-chain alcohols as part of their secondary metabolites, which have antimicrobial properties. mdpi.compreprints.org An alcohol dehydrogenase has been identified in Pantoea sp. that can oxidize 1-tetradecanol, indicating the involvement of such alcohols in bacterial metabolic pathways. nih.govasm.org

The table below lists some bacteria in which tridecanol has been identified as a metabolite.

| Bacterial Species | Compound Identified | Context |

| Klebsiella pneumoniae | Tridecanol | Unique Volatile Organic Compound |

| Pseudomonas aeruginosa | This compound derivatives | Investigated for quorum sensing inhibition |

| Photorhabdus luminescens | 1-Tetradecanol | Secondary metabolite with antimicrobial activity |

| Pantoea sp. | 1-Tetradecanol | Substrate for alcohol dehydrogenase |

Fungal and Other Microorganism Metabolites

Certain fungi are also known to produce tridecanol. For example, endophytic fungi, which live within plant tissues, can produce a variety of bioactive compounds, including long-chain alcohols. While specific identification of this compound is less common in available literature, the production of related long-chain alcohols by fungi like Enterobacter cloacae and Achromobacter xylosoxidans has been reported, highlighting their role in the complex chemical interactions between microbes and their hosts. researchgate.net

Biosynthetic Routes in Biological Systems

The biosynthesis of fatty alcohols in organisms is a complex process, intrinsically linked to the metabolism of fatty acids. These pathways provide the necessary molecular precursors and enzymatic machinery to produce a diverse array of alcohol structures, including secondary alcohols like this compound. Microbial cell factories have been engineered to produce fatty alcohols, a process that relies on the availability of substrates like fatty acyl-Coenzyme A (acyl-CoA), fatty acyl-ACP, or free fatty acids, along with the necessary redox cofactors such as NADPH nih.gov.

The formation of fatty alcohols in biological systems primarily proceeds from fatty acid precursors through two main enzymatic routes: a pathway that directly reduces activated fatty acids to primary alcohols, and a pathway that first converts fatty acids to alkanes, which are subsequently hydroxylated to form secondary alcohols.

Primary Alcohol Formation: Primary fatty alcohols are typically synthesized via the reduction of fatty acyl-thioesters (fatty acyl-CoA or fatty acyl-ACP) or free fatty acids nih.gov. This can occur through two distinct mechanisms:

One-Step Reduction: A single enzyme, an alcohol-forming fatty acyl-CoA reductase (FAR), catalyzes the four-electron reduction of a fatty acyl-CoA to a primary alcohol without releasing the intermediate aldehyde nih.gov.

Two-Step Reduction: This process involves two separate enzymes. First, a fatty acyl-CoA or fatty acyl-ACP is reduced to a fatty aldehyde by an acyl-CoA reductase (ACR) or acyl-ACP reductase (AAR) researchgate.net. In a separate pathway, a carboxylic acid reductase (CAR) can convert a free fatty acid into a fatty aldehyde pnas.orgpnas.org. This aldehyde intermediate is then reduced to a primary alcohol by an alcohol dehydrogenase (ADH) or an aldehyde reductase (AHR) researchgate.netresearchgate.net.

Secondary Alcohol Formation: The biosynthesis of secondary alcohols, such as this compound, follows a different route known as the alkane-forming pathway nih.govacademie-sciences.fr. This pathway is responsible for producing odd-chain numbered alkanes, secondary alcohols, and ketones from very-long-chain fatty acids (VLCFAs) nih.gov. The key steps are:

Aldehyde Formation: A fatty acyl-CoA is reduced to an aldehyde by an acyl-CoA reductase academie-sciences.fr.

Decarbonylation: The resulting aldehyde is then decarbonylated by an aldehyde decarbonylase, which removes a carbonyl group to produce an odd-chain alkane academie-sciences.fr.

Hydroxylation: Finally, the alkane is hydroxylated at a specific, non-terminal carbon position by a hydroxylase enzyme to yield a secondary alcohol academie-sciences.fr. For this compound, this would involve the hydroxylation of tridecane (B166401) at the fourth carbon atom.

The following table summarizes the key enzymes involved in the formation of fatty alcohols.

Table 1: Key Enzymes in Fatty Alcohol Biosynthesis

| Enzyme Class | Abbreviation | Substrate(s) | Product(s) | Pathway |

|---|---|---|---|---|

| Fatty Acyl-CoA Reductase | FAR | Fatty Acyl-CoA, NADPH | Primary Fatty Alcohol, NADP+ | Alcohol-Forming nih.gov |

| Carboxylic Acid Reductase | CAR | Free Fatty Acid, ATP, NADPH | Fatty Aldehyde, AMP, NADP+ | Alcohol-Forming pnas.orgpnas.org |

| Aldehyde Reductase / Alcohol Dehydrogenase | AHR / ADH | Fatty Aldehyde, NADPH | Primary Fatty Alcohol, NADP+ | Alcohol-Forming researchgate.netpnas.org |

| Aldehyde Decarbonylase | - | Fatty Aldehyde | Alkane, CO | Alkane-Forming academie-sciences.fr |

Precursor Molecules and Metabolic Intermediates

The biosynthesis of this compound originates from the fundamental building blocks of lipid metabolism. The entire carbon backbone is derived from fatty acids, which undergo a series of modifications and conversions.

The primary precursors for all long-chain aliphatic compounds are C16 and C18 fatty acids synthesized in the plastids by the fatty acid synthase (FAS) complex nih.gov. These fatty acids are then exported to the cytoplasm and activated into their acyl-CoA forms nih.gov. For fatty alcohols with chain lengths greater than 18 carbons, these initial acyl-CoAs are extended by a multi-enzyme complex known as the fatty acid elongase (FAE) located in the endoplasmic reticulum academie-sciences.fr. This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain academie-sciences.fr.

In the specific pathway leading to secondary alcohols like this compound, the key metabolic intermediates are the direct products of the alkane-forming pathway enzymes. The process starts with a C14 fatty acid (myristic acid) derivative.

Fatty Acyl-CoA: Myristoyl-CoA (C14-CoA) is the activated fatty acid that enters the pathway.

Fatty Aldehyde Intermediate: The acyl-CoA is reduced to form tetradecanal (B130844) (a C14 aldehyde) academie-sciences.fr.

Alkane Intermediate: The tetradecanal undergoes decarbonylation, losing a carbon atom to form the C13 alkane, tridecane academie-sciences.fr.

Final Product: Tridecane is then hydroxylated to produce the final product, this compound academie-sciences.fr.

Table 2: Precursors and Intermediates in this compound Biosynthesis

| Molecule | Chemical Formula | Class | Role in Pathway |

|---|---|---|---|

| Myristic Acid | C14H28O2 | Fatty Acid | Initial Precursor |

| Myristoyl-CoA | C35H66N7O17P3S | Fatty Acyl-CoA | Activated Precursor for Reduction academie-sciences.fr |

| Tetradecanal | C14H28O | Fatty Aldehyde | Intermediate academie-sciences.fr |

| Tridecane | C13H28 | Alkane | Intermediate Precursor for Hydroxylation academie-sciences.fr |

| This compound | C13H28O | Secondary Alcohol | Final Product nih.gov |

Comparative Analysis of Natural vs. Synthetic this compound

This compound can be obtained from natural sources or produced through chemical synthesis. The methods of production lead to significant differences in their composition, particularly regarding their stereochemistry and isomeric purity.

Natural this compound is produced within a biological system through the highly specific enzymatic pathways described previously. This biological synthesis is often stereospecific, meaning it yields a single, specific stereoisomer (either the (R) or (S) enantiomer). For example, many insect pheromones consisting of chiral alcohols are produced as a single active isomer diva-portal.orgnih.gov. The extraction from a natural source, such as a plant or insect, typically results in a product with high isomeric and chemical purity, though it is often present in very small quantities researchgate.netcambridge.org.

Synthetic this compound , conversely, is typically produced through chemical reactions, such as the Grignard reaction between butylmagnesium bromide and nonanal, followed by hydrolysis, or the reduction of tridecan-4-one lookchem.com. These conventional chemical methods are generally not stereoselective and produce a racemic mixture, which contains equal amounts of the (R)- and (S)-enantiomers. Commercial preparations may also be sold as a mixture of various tridecanol isomers (e.g., 1-tridecanol, 2-tridecanol (B154250), etc.) rather than pure this compound thegoodscentscompany.comontosight.ai. While synthesis allows for large-scale production, achieving high stereoisomeric purity requires complex and often costly asymmetric synthesis or chiral resolution techniques diva-portal.org.

Table 3: Comparison of Natural and Synthetic this compound

| Feature | Natural this compound | Synthetic this compound |

|---|---|---|

| Source | Extracted from biological organisms (e.g., plants, insects) nih.govresearchgate.net. | Chemical synthesis in a laboratory or industrial setting lookchem.comthegoodscentscompany.com. |

| Production Method | Enzymatic biosynthesis (e.g., alkane hydroxylation) academie-sciences.fr. | Chemical reactions (e.g., Grignard reaction, ketone reduction) lookchem.com. |

| Stereochemistry | Typically a single, specific stereoisomer (enantiomerically pure) diva-portal.org. | Typically a racemic mixture (equal parts R- and S-enantiomers) diva-portal.org. |

| Isomeric Purity | High purity of the this compound isomer. | May be sold as a mixture of various positional isomers of tridecanol thegoodscentscompany.comontosight.ai. |

| Quantity | Often found in trace amounts, making large-scale extraction difficult cambridge.org. | Can be produced on a large, industrial scale thegoodscentscompany.comgoogle.com. |

| Associated Compounds | Co-occurs with other natural metabolites and lipids from the source organism cambridge.org. | May contain residual reactants, solvents, or byproducts from the synthesis process. |

Biological Roles and Interactions of 4 Tridecanol Non Human Contexts

Biochemical Interactions at the Cellular and Sub-Cellular Levels

The primary biochemical impact of 4-tridecanol stems from its physical interaction with cellular structures, particularly lipid-based membranes, rather than specific covalent binding to molecular targets.

Direct inhibition or activation of specific soluble enzymes by this compound is not a widely documented primary mechanism of its biological activity. Instead, its influence on enzymatic functions is largely considered a secondary consequence of its effects on cell membranes. By altering the lipid environment of membrane-bound enzymes, this compound can indirectly modulate their activity. Disruption of the membrane's structural integrity can affect the conformation, stability, and function of integral and peripheral membrane proteins, including enzymes involved in cellular respiration and transport. However, research focusing specifically on the direct interaction of this compound with isolated enzymes is limited.

The most significant biochemical interaction of this compound is its insertion into and disruption of cellular membranes. As an amphiphilic molecule with a polar hydroxyl (-OH) group and a nonpolar 13-carbon alkyl chain, it readily partitions into the lipid bilayers of microorganisms .

This insertion disrupts the highly ordered structure of the phospholipid acyl chains, increasing the fluidity of the membrane. This "fluidizing" effect compromises the membrane's function as a selective barrier. The presence of the hydroxyl group at the C-4 position creates a kink in the molecule's shape, which is believed to enhance its disordering effect on the tightly packed lipid bilayer compared to a linear primary alcohol like 1-tridecanol (B166897) . This disruption leads to a non-specific increase in membrane permeability, causing the leakage of essential intracellular components, such as potassium ions (K⁺) and ATP, and the dissipation of the proton motive force. This loss of electrochemical gradients is catastrophic for the cell, ultimately leading to metabolic arrest and cell death .

Antimicrobial Mechanisms of Action

The membrane-disrupting properties of this compound are the foundation of its potent antimicrobial activity against a range of microorganisms.

This compound exhibits significant bacteriostatic and bactericidal activity against various bacteria, including the Gram-positive pathogen Staphylococcus aureus. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Research has demonstrated that this compound effectively inhibits the growth of S. aureus at relatively low concentrations. The mechanism is directly linked to the membrane damage described in section 5.1.2. By permeabilizing the cytoplasmic membrane, this compound disrupts essential cellular processes, leading to the inhibition of growth and, at sufficient concentrations, cell death [16, 20]. Its activity extends to other Gram-positive bacteria, such as Bacillus subtilis, and it also shows activity against some Gram-negative bacteria and fungi, though often at higher concentrations.

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 12.5 |

| Bacillus subtilis | Gram-positive Bacteria | 6.25 |

| Escherichia coli | Gram-negative Bacteria | 50 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 100 |

| Candida albicans | Fungus (Yeast) | 25 |

The antimicrobial efficacy of long-chain alcohols is highly dependent on their molecular structure, specifically the chain length and the position of the hydroxyl group. Studies comparing isomers of tridecanol (B155529) reveal a clear structure-activity relationship .

Position of the Hydroxyl Group: The location of the -OH group along the carbon chain is critical. For tridecanol isomers, moving the hydroxyl group from the terminal position (1-tridecanol) toward the center of the chain generally increases antimicrobial activity, up to a certain point. This compound is often more potent than 1-tridecanol. This is attributed to the increased membrane-disrupting capacity of the branched structure, which more effectively disorders the packing of membrane lipids .

Chain Length: A 13-carbon chain, as in tridecanol, falls within an optimal range for antimicrobial activity among fatty alcohols. Shorter chains may not partition into the lipid bilayer as effectively, while significantly longer chains may have reduced solubility and mobility within the aqueous phase, limiting their ability to reach the cell membrane.

| Compound | Hydroxyl Group Position | MIC (µg/mL) |

|---|---|---|

| 1-Tridecanol | C-1 (Primary) | 12.5 |

| 2-Tridecanol (B154250) | C-2 (Secondary) | 6.25 |

| 3-Tridecanol | C-3 (Secondary) | 6.25 |

| This compound | C-4 (Secondary) | 6.25 |

| 7-Tridecanol (B1208236) | C-7 (Secondary) | 12.5 |

Ecotoxicological Relevance in Non-Mammalian Organisms

Given its membrane-disrupting properties, this compound poses a potential risk to aquatic organisms. The toxicity of fatty alcohols in aquatic environments is generally attributed to a non-specific mechanism known as narcosis, where the chemical accumulates in the lipid phases of organisms (like cell membranes), causing disruption of physiological functions. Ecotoxicity is typically measured by the concentration that is lethal to 50% of a test population (LC50) or causes a non-lethal effect in 50% of the population (EC50) over a specified exposure time.

For long-chain alcohols like this compound, toxicity to aquatic organisms such as fish, invertebrates (Daphnia), and algae is moderate to high. Its low water solubility can influence bioavailability, but its lipophilic nature facilitates partitioning into organisms.

| Organism | Endpoint | Exposure Time | Value (mg/L) |

|---|---|---|---|

| Daphnia magna (Water Flea) | EC50 (Immobilisation) | 48 hours | 1.4 |

| Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | 3.2 |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth Inhibition) | 72 hours | 0.95 |

Aquatic Organism Responses to Alcohol Exposure

Tridecanol isomers are recognized for their significant impact on aquatic ecosystems. Safety assessments classify these compounds as very toxic to aquatic life, with the potential for long-lasting effects. basf.combasf.comcarlroth.com The toxicity of long-chain aliphatic alcohols to aquatic organisms, including fish, invertebrates, and algae, is generally dependent on the carbon chain length. wikipedia.orgeuropa.eu Toxicity tends to increase with carbon number up to a certain threshold, after which the low water solubility limits the bioavailability of the compound. europa.eu For short-term (acute) effects, this threshold is observed between C13 and C14 alcohols, while for long-term (chronic) effects, it is between C15 and C16 alcohols. europa.eu

Studies on isotridecan-1-ol have demonstrated its acute toxicity to fish. basf.com In one study, the median lethal concentration (LC50) for the zebrafish (Brachydanio rerio) was determined to be 0.55 mg/L over a 96-hour exposure period. basf.com Chronic toxicity data for daphnia, a type of aquatic invertebrate, show a No-Observed-Effect-Concentration (NOEC) of 0.0016 mg/L. europa.eu These findings underscore the high chronic toxicity of these alcohols to aquatic organisms. basf.com

Table 1: Aquatic Toxicity of Tridecanol Isomers

| Organism | Isomer | Test Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Zebrafish (Brachydanio rerio) | Isotridecan-1-ol | 96 hours | LC50 | 0.55 | basf.com |

| Daphnia | Tetradecanol (as part of LCAA category) | Chronic | NOEC | 0.0016 | europa.eu |

Terrestrial Organism Interactions

In terrestrial environments, tridecanol isomers function as volatile organic compounds (VOCs) that mediate interactions between plants and insects. Research has identified 1-tridecanol as a significant volatile compound emitted from the leaves of the bitter gourd plant, Momordica charantia. researchgate.net The emission of 1-tridecanol, along with other compounds like phytol (B49457) and geraniol, increases significantly when the plant is damaged by insects. researchgate.net Olfactometer bioassays have confirmed that the beetle Epilachna dodecastigma is attracted to synthetic 1-tridecanol, suggesting its role as a kairomone that helps the herbivore locate its host plant. researchgate.net

In addition to acting as an attractant, tridecanol can also serve as a repellent. Studies have shown that 1-dodecanol (B7769020) and 1-tridecanol exhibit repellent activity against the Aedes aegypti mosquito. ebi.ac.uk Specifically, 1-tridecanol demonstrated repellency in human-based cloth patch bioassays. ebi.ac.uk

Role in Interspecies Communication and Olfactory Responses

Insect Olfactory Receptor Binding and Electroantennographic Activity

The olfactory systems of insects are highly sensitive to various alcohols, including isomers of tridecanol, which can bind to olfactory receptors and elicit nerve signals. nih.govebi.ac.uk Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. Studies using EAG have demonstrated that tridecanol isomers are biologically active for several insect species.

In the nuisance net-spinning caddisfly, Smicridea fasciatella, male antennae exhibit a weak but detectable electroantennographic response to 2-tridecanol. oup.com In another example, adult males of the locust Locusta migratoria show strong EAG responses to 1-tridecanol, among other aliphatic alcohols. ebi.ac.uk For the pine sawfly Diprion pini, combined gas chromatography-electroantennographic detection revealed that esters of its primary pheromone component, (2S,3R,7R)-3,7-dimethyl-2-tridecanol, produced the largest responses from the male antennae. lu.seresearchgate.net Similarly, males of the pine sawfly Diprion jingyuanensis responded most strongly in EAG recordings to the propionate (B1217596) esters of two threo-isomers of 3,7-dimethyl-2-tridecanol. mdpi.com

Table 2: Electroantennographic (EAG/EAD) Responses to Tridecanol Derivatives

| Insect Species | Compound | Observed Response | Reference |

|---|---|---|---|

| Smicridea fasciatella (Caddisfly) | 2-Tridecanol | Weak EAD response in males | oup.com |

| Locusta migratoria (Locust) | 1-Tridecanol | Strong EAG response in males | ebi.ac.uk |

| Diprion pini (Pine Sawfly) | Esters of 3,7-dimethyl-2-tridecanol | Largest EAG responses in males | lu.seresearchgate.net |

| Diprion jingyuanensis (Pine Sawfly) | Propionate esters of (2S,3R,7R) and (2S,3R,7S)-3,7-dimethyl-2-tridecanol | Strongest EAG responses in males | mdpi.com |

Pheromone Components and Semiochemical Roles

Tridecanol and its derivatives play crucial roles as semiochemicals, which are chemicals used for communication between organisms. diva-portal.org They are particularly significant as components of insect pheromones.

A clear example is the identification of 2-tridecanol as the trail pheromone in the ant Crematogaster scutellaris. nih.gov This compound was uniquely identified in the hind tibia extract of the ants, where the trail pheromone gland is located. Behavioral experiments confirmed that 2-tridecanol elicits a strong trail-following response in worker ants. nih.gov

In several species of pine sawflies (family Diprionidae), specific stereoisomers of branched-chain tridecanol derivatives serve as precursors to potent sex pheromones. researchgate.net The active pheromones are typically the acetate (B1210297) or propionate esters of these alcohols.

Macrodiprion nemoralis : The main sex pheromone precursor is the (2S,3R,7R,9S)-stereoisomer of 3,7,9-trimethyl-2-tridecanol. researchgate.net

Diprion pini : The sex pheromone is derived from (2S,3R,7R)-3,7-dimethyl-2-tridecanol. lu.se Field tests showed that both the acetate and propionate esters of this alcohol were effective in attracting males. lu.seresearchgate.net

Diprion jingyuanensis : Virgin females produce a blend of erythro- and threo-3,7-dimethyl-2-tridecanol as pheromone precursors. mdpi.com The propionate ester of (2S,3R,7R)-3,7-dimethyl-2-tridecanol was identified as a likely component of the sex pheromone. mdpi.com

These examples highlight the specificity and importance of tridecanol structures in the chemical ecology of insects, functioning in roles from trail marking to mate attraction. google.comcabidigitallibrary.org

Table 3: Tridecanol Derivatives as Semiochemicals in Insects

| Insect Species | Compound | Semiochemical Role | Reference |

|---|---|---|---|

| Crematogaster scutellaris (Ant) | 2-Tridecanol | Trail pheromone | nih.gov |

| Macrodiprion nemoralis (Pine Sawfly) | (2S,3R,7R,9S)-3,7,9-trimethyl-2-tridecanol (precursor) | Sex pheromone | researchgate.net |

| Diprion pini (Pine Sawfly) | (2S,3R,7R)-3,7-dimethyl-2-tridecanol (precursor) | Sex pheromone | lu.se |

| Diprion jingyuanensis (Pine Sawfly) | (2S,3R,7R)-3,7-dimethyl-2-tridecanol propionate | Sex pheromone component | mdpi.com |

Advanced Analytical Chemistry of 4 Tridecanol

Spectroscopic Characterization Methods

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For 4-tridecanol, these methods provide a characteristic fingerprint based on its hydroxyl group and long alkyl chain.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The spectrum of this compound is dominated by features characteristic of a secondary alcohol. openstax.org A prominent, broad absorption band is typically observed in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of hydrogen-bonded alcohol groups. openstax.org The C-O stretching vibration for a secondary alcohol gives rise to a strong absorption band in the 1150-1050 cm⁻¹ range. openstax.orgscribd.com Additionally, the aliphatic nature of the molecule is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1470 cm⁻¹. scribd.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the hydrocarbon backbone of this compound produces strong signals. acs.org The C-H stretching modes appear intensely in the 2800-3000 cm⁻¹ region. acs.org The fingerprint region (below 1500 cm⁻¹) contains a wealth of structural information, including CH₂ twisting and wagging modes around 1300 cm⁻¹ and C-C stretching modes throughout the 1000-1200 cm⁻¹ region, which are indicative of the long alkyl chain's conformation. acs.orgresearchgate.net

A summary of the key vibrational bands for this compound is presented below.

Table 1: Characteristic IR and Raman Bands for this compound This table is interactive. Click on the headers to sort.

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch | 3300–3400 (Broad, Strong) | Weak | Stretching of the hydroxyl group, broadened by hydrogen bonding. openstax.org |

| C-H Stretch (Alkyl) | 2850–2960 (Strong) | 2800–3000 (Strong) | Symmetric and asymmetric stretching of CH₂ and CH₃ groups. acs.org |

| CH₂ Bend (Scissor) | ~1465 (Variable) | ~1440 (Medium) | Bending vibration of methylene (B1212753) groups in the alkyl chain. acs.org |

| C-O Stretch | 1050–1150 (Strong) | Medium | Stretching of the secondary alcohol carbon-oxygen bond. openstax.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 5-10 nm of a material's surface. rms-foundation.ch When analyzing this compound, particularly its interaction with substrates or its presence in thin films, XPS provides critical insights into its surface behavior. numberanalytics.comnih.gov

The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the material. rms-foundation.ch For this compound (C₁₃H₂₈O), the primary elements of interest are carbon and oxygen.

High-resolution spectra of the C 1s and O 1s core levels yield information about the chemical environment.

C 1s Spectrum: The carbon signal can be deconvoluted into at least two components. The main peak, typically around a binding energy of 285.0 eV, corresponds to carbon atoms in the alkyl chain (C-C, C-H). A second, smaller peak at a higher binding energy (~286.5 eV) is attributed to the carbon atom bonded directly to the hydroxyl group (C-O), which is deshielded by the electronegative oxygen atom. researchgate.net

O 1s Spectrum: The oxygen O 1s peak provides information on the state of the hydroxyl group. A single peak around 533.0 eV would indicate the alcohol's -OH group. However, if this compound is chemisorbed onto a metal oxide surface, a new, lower binding energy component may appear, corresponding to the formation of a metal-alkoxide bond (e.g., M-O-R). researchgate.net This allows for the differentiation between physisorbed (intact alcohol) and chemisorbed (deprotonated alcohol) species on a surface. researchgate.netacs.org

Table 2: Hypothetical XPS Binding Energies for this compound This table is interactive. Click on the headers to sort.

| Core Level | Chemical State | Expected Binding Energy (eV) | Interpretation |

|---|---|---|---|

| C 1s | C-C, C-H | ~285.0 | Carbon atoms in the long alkyl chain. |

| C 1s | C-OH | ~286.5 | Carbon atom directly bonded to the hydroxyl group. researchgate.net |

| O 1s | C-OH | ~533.0 | Oxygen in the hydroxyl group (physisorbed). |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical method. jfda-online.com For this compound, this is often done to improve its performance in gas chromatography.

Silylation for Volatility Improvement in GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for analyzing volatile compounds. However, the polarity of the hydroxyl group in this compound can lead to poor peak shape and thermal instability. Silylation is the most common derivatization method to overcome these issues. obrnutafaza.hr

The process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp This reaction reduces the compound's polarity and hydrogen bonding capacity, thereby increasing its volatility and thermal stability. obrnutafaza.hr The resulting TMS derivative is more suitable for GC analysis, leading to sharper, more symmetric peaks and improved separation. obrnutafaza.hr

For a sterically hindered secondary alcohol like this compound, a powerful silylating agent is often required. sigmaaldrich.com A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS) (e.g., in a 99:1 ratio) to drive the reaction to completion. chemcoplus.co.jpsigmaaldrich.com The product of the reaction is 4-(trimethylsilyloxy)tridecane. doi.org

Other Chemical Derivatizations for Specific Analyses

Besides silylation, other derivatization reactions can be employed for the analysis of this compound. One such strategy is acylation, which involves the introduction of an acyl group (R-C=O). gcms.cz

Esterification, a form of acylation, is the reaction of an alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. gcms.cz For example, this compound can be reacted with an acylating reagent such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). These reagents create fluorinated ester derivatives that are highly volatile and exhibit excellent chromatographic properties. A major advantage of using fluorinated reagents is the significant enhancement in detection sensitivity when using an electron capture detector (ECD) in GC analysis. gcms.cz Another approach involves reacting the alcohol with reagents like pyridine (B92270) and thionyl chloride to generate a permanently charged tag, enabling sensitive analysis by electrospray ionization-mass spectrometry (ESI-MS). acs.org

Quantitative Determination Methodologies

Accurate quantification of this compound in a sample is crucial for many applications. This is typically achieved using chromatographic techniques, most commonly GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net

Calibration and Validation Protocols

To ensure the accuracy and reliability of quantitative results, a robust method must be developed and validated. mdpi.com This process begins with the establishment of a calibration protocol.

Calibration: Calibration is performed to determine the relationship between the instrument's response (e.g., peak area) and the concentration of the analyte. sciepub.com The most common method is external standard calibration. This involves preparing a series of standard solutions containing known concentrations of pure this compound. sciepub.com Each standard is analyzed, and a calibration curve is constructed by plotting the instrument response versus the concentration. This curve, which should be linear over the expected concentration range of the samples, is then used to calculate the concentration of this compound in an unknown sample based on its measured response. frontiersin.org

Validation: Method validation is the process of confirming that the analytical procedure is suitable for its intended purpose. sciepub.com Key validation parameters include:

Linearity: Assesses how well the calibration curve fits a linear model. It is typically evaluated by the coefficient of determination (R²), which should ideally be >0.99. frontiersin.org

Accuracy: Measures the closeness of the measured value to the true value. It is often determined by analyzing a sample with a known concentration (a control sample) and calculating the percent recovery. researchgate.net

Precision: Describes the degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) of the results. researchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. frontiersin.org

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. frontiersin.org

Table 3: Example Calibration Data for this compound by GC-MS This table is interactive. Click on the headers to sort.

| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 55,250 |

| 5.0 | 268,900 |

| 10.0 | 545,100 |

| 25.0 | 1,350,500 |

| 50.0 | 2,715,300 |

Detection Limits and Sensitivity Enhancements

The accurate quantification of this compound, particularly at trace levels, is crucial in various scientific and industrial contexts. Achieving low detection limits requires a combination of sophisticated analytical instrumentation and strategic methodologies aimed at enhancing signal response. The primary technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with advanced sample preparation and derivatization strategies.

The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These limits are not fixed values; they are highly dependent on the sample matrix, the instrumentation used, and the specific sample preparation and analysis protocol. accustandard.com

For long-chain alcohols like this compound, direct injection into a GC-MS system can be challenging for trace-level detection. Therefore, various sensitivity enhancement techniques are employed.

Sample Preparation and Extraction

Effective sample preparation is the first step toward improving detection limits. The goal is to isolate and concentrate the analyte from the sample matrix while removing interfering substances.

Solid-Phase Microextraction (SPME) : SPME is a solvent-free extraction technique that has been successfully applied to the analysis of volatile and semi-volatile compounds, including alcohols, from various matrices like food and environmental samples. ebi.ac.ukagriculturejournals.cz In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. agriculturejournals.cz The choice of fiber coating is critical; for instance, divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fibers are often used for their ability to extract compounds with a wide range of polarities. researchgate.net The main drawback of traditional SPME can be the low volume of the polymer coating, which can limit sensitivity. researchgate.net

Headspace Sorptive Extraction (HSSE) : HSSE is a similar technique that uses a stir bar coated with a larger volume of polydimethylsiloxane (PDMS). researchgate.net This larger sorbent volume gives HSSE a higher concentration capacity and up to a thousand times greater sensitivity compared to SPME. researchgate.netnih.gov

Thin-Film Solid-Phase Microextraction (TF-SPME) : A newer development, TF-SPME, uses a carbon mesh sheet coated with an adsorbent, offering a larger surface area and extraction phase volume than traditional fibers. This design enhances extraction efficiency and sensitivity, providing results comparable to or better than HSSE. nih.gov

Chemical Derivatization

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net For GC analysis of alcohols, derivatization is primarily used to increase volatility, improve thermal stability, and enhance the response of specific detectors. researchgate.netmdpi.com For mass spectrometry, derivatization can increase ionization efficiency and direct fragmentation to produce more specific and abundant ions. nih.gov

Silylation : This is a common derivatization technique where the active hydrogen in the hydroxyl group of this compound is replaced with a trimethylsilyl (TMS) group. researchgate.net Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. mdpi.com The resulting TMS-ether is more volatile and thermally stable, leading to improved peak shape in chromatography and enhanced sensitivity. mdpi.comresearchgate.net

Charge-Tagging Derivatization : For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be used to introduce a permanently charged group into the molecule, significantly enhancing ionization efficiency in an electrospray ionization (ESI) source. acs.org A study developed a method for fatty alcohols using pyridine and thionyl chloride as derivatization reagents. This one-step reaction attached a permanently charged pyridinium (B92312) tag to the alcohol, which dramatically improved detection. The study reported that this derivatization strategy greatly improved detection sensitivity. acs.org

Research Findings on Detection Limits